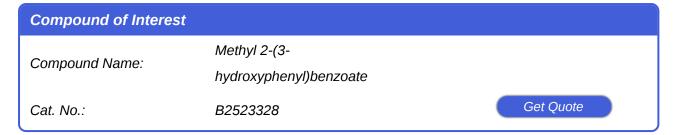


Spectroscopic Analysis of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Overview

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Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for **Methyl 2-(3-hydroxyphenyl)benzoate**, no publicly available datasets were found for this specific isomer. The scientific literature and spectral databases predominantly feature data for its isomers, Methyl 2-hydroxybenzoate (methyl salicylate) and Methyl 3-hydroxybenzoate.

This technical guide will, therefore, outline the expected spectroscopic characteristics of **Methyl 2-(3-hydroxyphenyl)benzoate** based on the known data of its isomers and general principles of spectroscopic interpretation. It will also provide a logical workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Methyl 2-(3-hydroxyphenyl)benzoate**. These predictions are based on the analysis of its structural features and comparison with its isomers.

Table 1: Predicted ¹H NMR Data for Methyl 2-(3-hydroxyphenyl)benzoate



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.8	S	3H	-OCH₃
~9.5-10.0	br s	1H	Ar-OH
~6.8-7.8	m	8H	Ar-H

Note: The aromatic region (Ar-H) would exhibit a complex multiplet pattern due to the coupling of protons on both benzene rings.

Table 2: Predicted ¹³C NMR Data for Methyl 2-(3-

hvdroxyphenyl)benzoate

Chemical Shift (δ, ppm)	Assignment
~52	-OCH₃
~115-160	Aromatic Carbons
~168	C=O (ester)

Table 3: Predicted Key IR Absorption Bands for Methyl

2-(3-hvdroxvphenyl)benzoate

Wavenumber (cm ⁻¹)	Functional Group
3500-3300 (broad)	O-H stretch (phenol)
~3050	C-H stretch (aromatic)
~2950	C-H stretch (methyl)
~1720	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (ester/phenol)



Table 4: Predicted Mass Spectrometry Data for Methyl 2-

(3-hydroxyphenyl)benzoate

m/z	Interpretation
228	[M] ⁺ (Molecular Ion)
197	[M - OCH ₃]+
169	[M - COOCH₃]+
121	[C ₆ H ₄ COOCH ₃] ⁺
93	[C ₆ H ₅ O] ⁺

Experimental Protocols

While specific experimental protocols for **Methyl 2-(3-hydroxyphenyl)benzoate** are unavailable, the following are general methodologies for obtaining the spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

 Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.



- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

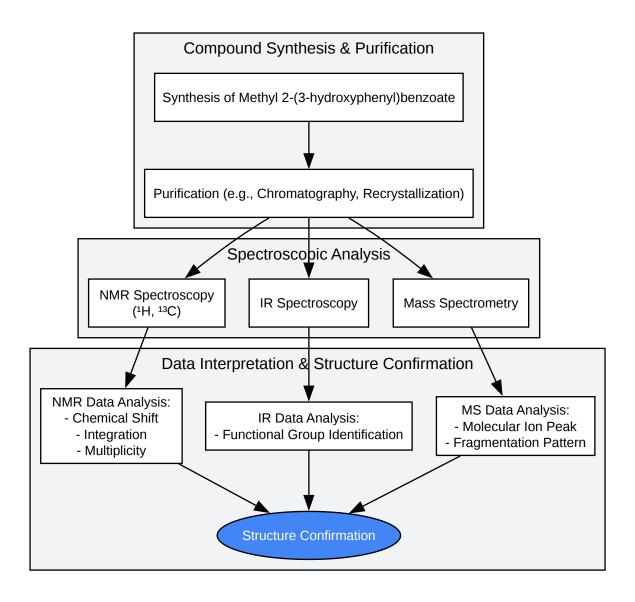
Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **Methyl 2-(3-hydroxyphenyl)benzoate**.





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